molecular formula C8H8BrFN2O B14234687 N-(2-Bromo-4-fluorophenyl)-N'-methylurea CAS No. 401524-33-2

N-(2-Bromo-4-fluorophenyl)-N'-methylurea

Cat. No.: B14234687
CAS No.: 401524-33-2
M. Wt: 247.06 g/mol
InChI Key: CUFHQWUPWWFTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4-fluorophenyl)-N’-methylurea is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring, along with a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorophenyl)-N’-methylurea typically involves the reaction of 2-bromo-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of N-(2-Bromo-4-fluorophenyl)-N’-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorophenyl)-N’-methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Substitution: Formation of N-(2-azido-4-fluorophenyl)-N’-methylurea or N-(2-thiocyanato-4-fluorophenyl)-N’-methylurea.

    Oxidation: Formation of N-(2-bromo-4-fluorophenyl)-N’-methylurea oxide.

    Reduction: Formation of N-(2-bromo-4-fluorophenyl)-N’-methylamine.

    Hydrolysis: Formation of 2-bromo-4-fluoroaniline and methylamine.

Scientific Research Applications

N-(2-Bromo-4-fluorophenyl)-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorophenyl)-N’-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-fluorophenyl)acetamide
  • N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
  • 2-Bromo-4-fluoroaniline

Uniqueness

N-(2-Bromo-4-fluorophenyl)-N’-methylurea is unique due to its combination of bromine and fluorine atoms on the phenyl ring and the presence of a methylurea group This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

CAS No.

401524-33-2

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-3-methylurea

InChI

InChI=1S/C8H8BrFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13)

InChI Key

CUFHQWUPWWFTQT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.